Distinct Adenosine Receptor Binding Profile Differentiates from Natural Ligand Adenosine
2-(6-Aminopurin-9-yl)ethanol demonstrates a quantifiably distinct binding profile for adenosine receptor subtypes compared to the natural ligand adenosine, which exhibits high-affinity (nM) binding. Specifically, the compound displays low micromolar affinity for human adenosine A2a (Ki = 11 µM) and A1 (Ki = 29 µM) receptors, while its binding to human A2b is weak (Ki >30 µM) [1]. In contrast, the endogenous agonist adenosine has Ki values in the low nanomolar range at these receptors (e.g., ~10-100 nM).
| Evidence Dimension | Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Human A2a: 11 µM; Human A1: 29 µM; Human A2b: >30 µM |
| Comparator Or Baseline | Endogenous ligand Adenosine: Ki values typically in low nanomolar range (e.g., ~10-100 nM) across A1, A2a, A2b subtypes |
| Quantified Difference | Approximately 100- to 1000-fold weaker affinity for 9-(2-hydroxyethyl)adenine |
| Conditions | Radioligand binding assay using human adenosine receptors expressed in mammalian cell lines. |
Why This Matters
This quantitative off-target binding data is crucial for researchers using 2-(6-Aminopurin-9-yl)ethanol as a negative control or as a scaffold for developing selective adenosine receptor ligands, as it establishes a defined, low-affinity baseline distinct from high-affinity natural agonists.
- [1] Santa Cruz Biotechnology. (n.d.). Product Datasheet: 9-(2-Hydroxyethyl)adenine (CAS 707-99-3). View Source
